molecular formula C15H10ClN3O4S B11111772 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B11111772
M. Wt: 363.8 g/mol
InChI Key: NWURSTCWMDBOOA-UHFFFAOYSA-N
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Description

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a chloro group, a methoxy group, and a nitrobenzamide moiety attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Chlorination: The chloro group can be introduced by treating the intermediate compound with thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group can be introduced by nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Amidation: The final step involves the formation of the amide bond by reacting the nitrobenzoyl chloride intermediate with the benzothiazole derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

    Similar Compounds: 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide, 4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)benzenesulfonamide.

    Uniqueness: The presence of the nitro group and the specific substitution pattern on the benzothiazole ring confer unique chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H10ClN3O4S

Molecular Weight

363.8 g/mol

IUPAC Name

4-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-11-13(7-9)24-15(17-11)18-14(20)8-2-4-10(16)12(6-8)19(21)22/h2-7H,1H3,(H,17,18,20)

InChI Key

NWURSTCWMDBOOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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